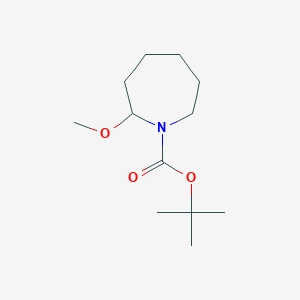![molecular formula C12H21NO3 B1376918 Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1375107-55-3](/img/structure/B1376918.png)
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Übersicht
Beschreibung
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is an organic intermediate . It is also known as 1-Oxa-6-azaspiro [2.5]octane-6-carboxylic Acid tert-Butyl Ester .
Synthesis Analysis
This compound can be prepared by the reaction of N-Boc-4-piperidone with trimethylsulfoxonium iodide .Molecular Structure Analysis
The molecular formula of this compound is C11H19NO3 . The InChI Key is ULSBMKGFFFMGOI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . . The melting point ranges from 55.0 to 59.0 °C .Wissenschaftliche Forschungsanwendungen
Thermophysical Properties and Environmental Behavior
The investigation into ethers like methyl tert-butyl ether (MTBE) reveals their role in enhancing gasoline's octane rating and reducing exhaust pollution. A comprehensive review by Marsh et al. (1999) provides detailed insights into the thermophysical property measurements of mixtures containing MTBE and other ethers, highlighting their significance in improving fuel efficiency and environmental impact Marsh et al., 1999.
Biodegradation and Environmental Fate
A critical aspect of research involves understanding the biodegradation and environmental fate of ethers. Studies have demonstrated the aerobic and anaerobic biodegradation pathways of MTBE, suggesting potential mechanisms for mitigating environmental contamination. Schmidt et al. (2004) discuss the microbial degradation of MTBE and tert-butyl alcohol in the subsurface, providing valuable insights into the environmental management of ether pollutants Schmidt et al., 2004.
Synthetic Routes and Industrial Applications
Synthetic pathways for related ethers have been explored for their industrial applications, especially in pharmaceuticals. Mi (2015) reviews the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, which shares structural similarities with the compound , underscoring the importance of these compounds in medicinal chemistry Mi, 2015.
Eigenschaften
IUPAC Name |
tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-7-12(8-15-12)5-6-13(9)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKWFWSGQZKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



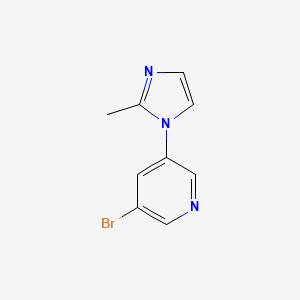
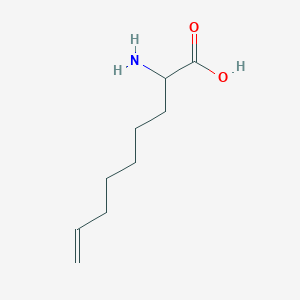
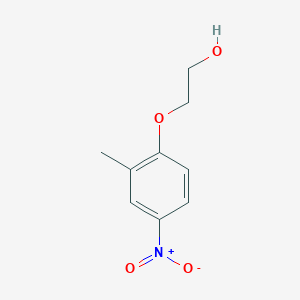
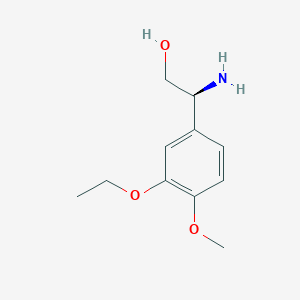

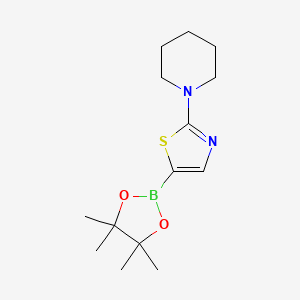

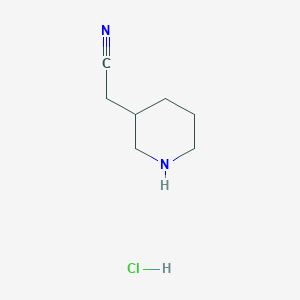
![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
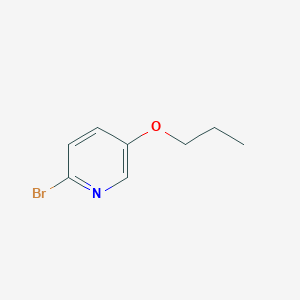


![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)
